molecular formula C25H23ClF4N6O3 B12385965 Alk-IN-27 (tfa)

Alk-IN-27 (tfa)

Cat. No.: B12385965
M. Wt: 566.9 g/mol
InChI Key: UFNZIERJUYOBEV-UTONKHPSSA-N
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Description

Alk-IN-27 (trifluoroacetic acid) is a potent inhibitor of anaplastic lymphoma kinase (ALK). This compound has shown significant antitumor activity, particularly in cells expressing the CLIP1-LTK fusion protein. Alk-IN-27 (trifluoroacetic acid) is the trifluoroacetic acid salt form of Alk-IN-27, which is known for its high efficacy in inhibiting ALK with an IC50 value of 2.7 nanomolar for Ba/F3 CLIP1-LTK cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alk-IN-27 (trifluoroacetic acid) involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

The industrial production of Alk-IN-27 (trifluoroacetic acid) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Alk-IN-27 (trifluoroacetic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Alk-IN-27 (trifluoroacetic acid) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of anaplastic lymphoma kinase and related pathways.

    Biology: Employed in cellular and molecular biology research to investigate the role of anaplastic lymphoma kinase in cell signaling and cancer progression.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers that involve anaplastic lymphoma kinase mutations or overexpression.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting anaplastic lymphoma kinase

Mechanism of Action

Alk-IN-27 (trifluoroacetic acid) exerts its effects by inhibiting the activity of anaplastic lymphoma kinase. The compound binds to the kinase domain of anaplastic lymphoma kinase, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation, survival, and migration, ultimately inducing apoptosis in cancer cells expressing anaplastic lymphoma kinase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Alk-IN-27 (trifluoroacetic acid)

Alk-IN-27 (trifluoroacetic acid) stands out due to its high potency and selectivity for anaplastic lymphoma kinase. Its unique chemical structure allows for effective inhibition of anaplastic lymphoma kinase with minimal off-target effects, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C25H23ClF4N6O3

Molecular Weight

566.9 g/mol

IUPAC Name

(19R)-5-chloro-3-ethyl-16-fluoro-10,19-dimethyl-20-oxa-3,4,10,11,23-pentazapentacyclo[19.3.1.02,6.08,12.013,18]pentacosa-1(25),2(6),4,8,11,13(18),14,16,21,23-decaen-22-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C23H22ClFN6O.C2HF3O2/c1-4-31-21-13-8-19(23(26)27-10-13)32-12(2)17-9-15(25)5-6-16(17)20-14(11-30(3)28-20)7-18(21)22(24)29-31;3-2(4,5)1(6)7/h5-6,8-12H,4,7H2,1-3H3,(H2,26,27);(H,6,7)/t12-;/m1./s1

InChI Key

UFNZIERJUYOBEV-UTONKHPSSA-N

Isomeric SMILES

CCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)[C@H](OC5=C(N=CC2=C5)N)C)C)C(=N1)Cl.C(=O)(C(F)(F)F)O

Canonical SMILES

CCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)C(OC5=C(N=CC2=C5)N)C)C)C(=N1)Cl.C(=O)(C(F)(F)F)O

Origin of Product

United States

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